molecular formula C10H13ClSi B1252171 p-(Chlorodimethylsilyl)styrene CAS No. 1009-44-5

p-(Chlorodimethylsilyl)styrene

Cat. No. B1252171
CAS RN: 1009-44-5
M. Wt: 196.75 g/mol
InChI Key: ZRZLAQZGAAWEIF-UHFFFAOYSA-N
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Description

P-(Chlorodimethylsilyl)styrene is a chemical compound with the molecular formula C10H13ClSi . It is also known by the equivalent term CDMSS .


Synthesis Analysis

The synthesis of p-(Chlorodimethylsilyl)styrene involves the Grignard reaction of p-chlorostyrene and dichlorodimethylsilane . The reaction is carried out using high-vacuum techniques .


Molecular Structure Analysis

The molecular structure of p-(Chlorodimethylsilyl)styrene consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 silicon atom . The average mass of the molecule is 196.749 Da .


Chemical Reactions Analysis

P-(Chlorodimethylsilyl)styrene has been used in the anionic copolymerization of styrenic-tipped macromonomers . The macromonomers, prepared by the reaction of living polyisoprene (PI) or polystyrene (PS) with 4-(chlorodimethylsilyl)styrene, were used without isolation .

Scientific Research Applications

Synthesis of Polymers

  • Hyperbranched polymers can be formed using p-(chloromethyl)styrene (CMS) through a one-pot, atom transfer radical polymerization process. This includes the creation of branched polystyrene via copolymerization of CMS with styrene (Gaynor, Edelman, & Matyjaszewski, 1996).

Industrial Monomer Applications

  • p-Chloromethyl styrene (p-CMS) serves as a new industrial monomer with significant importance in both scientific and industrial contexts. Important physicochemical data like IR, UV, NMR, and MS of the monomer are studied, alongside kinetic results and thermal degradation behavior (Wu Jingdi, 1991).

Electroinitiated Polymerization

  • The polymerization of p-chloromethyl styrene using metallic cationic initiators generated electrochemically has been explored. This method examines the effect of different metallic initiators and supporting electrolyte anions on yield and degree of polymerization (Yousef, 1998).

Copolymerization for Branched Structures

  • Controlled radical polymerization of p-(iodomethyl)styrene can lead to well-defined branched polymers with functional primary and secondary iodomethyl groups. This process facilitates the creation of polystyrene star polymers with reactive groups (Kowalczuk-Bleja et al., 2004).

Amphiphilic Hydrogels

  • Novel amphiphilic hydrogels have been synthesized using styrene-based macromonomers with covalently attached model drugs or fluorescent markers. These macromonomers are incorporated into linear or hyperbranched p-(chloromethyl)styrene copolymers, demonstrating significant potential in the field of drug delivery and biomedical applications (Lin & Gitsov, 2010).

Biosynthesis of Styrene

  • Styrene can be biosynthesized from glucose in engineered E. coli, showcasing an alternative route to this important monomer using renewable substrates. This involves converting l-phenylalanine to styrene through co-expression of specific enzymes (Mckenna & Nielsen, 2011).

properties

IUPAC Name

chloro-(4-ethenylphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZLAQZGAAWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456577
Record name p-(Chlorodimethylsilyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(Chlorodimethylsilyl)styrene

CAS RN

1009-44-5
Record name 1-(Chlorodimethylsilyl)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Chlorodimethylsilyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Two milliliters of chlorostyrene was added to 0.97 gram of magnesium turnings in 20 milliliters (ml) of dry tetrahydrofuran under argon. A crystal, about 5 milligrams of iodine, was then added, and the reaction mixture was heated at 65° C. with an air gun until the reaction started (approximately 15 minutes). Thereafter, an additional 2.33 milliliters of chlorostyrene was added slowly to the reaction mixture with a syringe over a period of 15 minutes. The reaction mixture was then refluxed for about 5 minutes at 67° C., and then allowed to cool to room temperature. Dichlorodimethylsilane (9.7 milliliters) was then carefully added with a syringe, (the reaction was exothermic) followed by stirring at 60° C. in an oil bath for 30 minutes. The reaction mixture was then cooled to room temperature, diluted with anhydrous diethylether (approximately 75 ml), and filtered to remove the insoluble magnesium salts. Subsequently, the solvent tetrahydrofuran was removed under reduced pressure and the resulting oil was distilled to yield 3.9 grams (55 percent) of the above product, which was characterized by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
2.33 mL
Type
reactant
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Vazaios, N Hadjichristidis - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
Anionic polymerization and high‐vacuum techniques were used to prepare a series of well‐defined polyisoprene, polybutadiene, and polystyrene polymacromonomers. The procedure …
Number of citations: 38 onlinelibrary.wiley.com
K Im, Y Kim, T Chang, K Lee, N Choi - Journal of Chromatography A, 2006 - Elsevier
Branched polystyrenes (PS) featuring a bivariate distribution in the molecular weight and in the number of branches were characterized by comprehensive two-dimensional liquid …
Number of citations: 92 www.sciencedirect.com
장태현, 임규현, 박수진, 조동현, 이관영 - 2004 - cheric.org
가지형 고분자는 선형 고분자와 여러 가지 물리적 성질이 다르기 때문에 학문과 실용적인 부분에서 흥미롭게 연구되고 있다. 본 연구에 사용된 고분자는 p-(chlorodimethylsilyl) styrene (…
Number of citations: 2 www.cheric.org
K Orfanou, H Iatrou, DJ Lohse, N Hadjichristidis - Macromolecules, 2006 - ACS Publications
A series of well-defined second (G-2) and third (G-3) generation dendritic polybutadienes (PBd) were synthesized by the coupling of the living G-2 and G-3 dendrons with …
Number of citations: 88 pubs.acs.org
T Aoki, Y Toyoshima, T Yoshizawa, E Oikawa - Polymer, 1992 - Elsevier
Several p-(1H,1H,2H,2H-perfluoroalkyloxydimethylsilyl)styrenes having perfluoroalkyl groups with different chain lengths were synthesized and polymerized. The polydimethylsiloxane-…
Number of citations: 13 www.sciencedirect.com
T Aoki, Y Toyoshima, E Oikawa - Polymer journal, 1994 - nature.com
Comb-shaped polymers having both perfiuoroalkyl groups and oligosiloxanylene groups with different length were synthesized by homopolymerization of p-(1H, 1H, 2H, 2H-…
Number of citations: 6 www.nature.com
P Rempp, E Franta, JE Herz - Polysiloxane Copolymers/Anionic …, 1988 - Springer
The contribution of anionic “living” polymerization techniques to macromolecular engineering has been decisive. The synthesis of well defined polymers of known structure, of low …
Number of citations: 261 link.springer.com
M Zamurovic, S Christodoulou, A Vazaios… - …, 2007 - ACS Publications
Complex comblike block copolymers of various architectures containing polystyrene, PS, and polyisoprene, PI, or polybutadiene, PB, components were synthesized by anionic …
Number of citations: 76 pubs.acs.org
T Chang - Molecular Characterization of Polymers, 2021 - Elsevier
Size exclusion chromatography (SEC) is the most widely employed chromatographic separation technique for characterization of synthetic polymers. SEC separates polymer molecules …
Number of citations: 6 www.sciencedirect.com
MI Malik, D Berek - 2023 - books.google.com
This book elucidates the peculiar phenomenon of entropy/enthalpy compensation that takes place in high performance liquid chromatography (HPLC) of polymers. Numerous …
Number of citations: 0 books.google.com

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